2-Cyclohexyl-5,6-dimethoxy-2H-indazole
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Overview
Description
2-Cyclohexyl-5,6-dimethoxy-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various medicinal compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. Transition metal-catalyzed approaches are often preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-5,6-dimethoxy-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reductive cyclization reactions are used in its synthesis.
Substitution: N-alkylation and N-arylation reactions are common for indazole derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reductive agents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like Cs2CO3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylation can yield 2-alkyl-2H-indazoles, while N-arylation can produce 2-aryl-2H-indazoles .
Scientific Research Applications
2-Cyclohexyl-5,6-dimethoxy-2H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-5,6-dimethoxy-2H-indazole involves its interaction with specific molecular targets and pathways. For instance, some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The compound’s structure allows it to bind to the active site of COX-2, thereby inhibiting its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-2H-indazole
- 2,3-Diphenyl-2H-indazole
- 2-Aryl-2H-indazoles
Uniqueness
2-Cyclohexyl-5,6-dimethoxy-2H-indazole is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
CAS No. |
58522-39-7 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-cyclohexyl-5,6-dimethoxyindazole |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-8-11-10-17(12-6-4-3-5-7-12)16-13(11)9-15(14)19-2/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
PWNMCQVPRDZJBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(N=C2C=C1OC)C3CCCCC3 |
Origin of Product |
United States |
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